molecular formula C11H13N5O B1302839 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 849925-00-4

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B1302839
CAS No.: 849925-00-4
M. Wt: 231.25 g/mol
InChI Key: KYFNBVXPLAKRKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a coupling reaction with a pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides or hydroxylated derivatives, while substitution reactions can yield a wide range of substituted pyrazine or oxadiazole derivatives .

Scientific Research Applications

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)benzene
  • 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)thiazole

Uniqueness

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFNBVXPLAKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918746
Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-00-4, 93072-94-7
Record name 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849925-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
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Record name 93072-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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